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Compound Name:
Benzyl 3-amino-1-methyl-1H-

pyrazole-5-carboxylate

Cat. No.: B13315225

Get Quote

Executive Summary: The 3-Aminopyrazole Scaffold
The 3-aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry, primarily utilized

as a kinase hinge-binder. Its structural geometry allows it to mimic the adenine ring of ATP,

forming a critical donor-acceptor-donor (D-A-D) hydrogen bond network with the kinase hinge

region.

Core Value Proposition:

High Ligand Efficiency: Low molecular weight with high binding enthalpy.

Versatility: Small substitutions at N1, C4, and C5 dramatically shift selectivity profiles (e.g.,

from CDK2 to JNK3).

Synthetic Accessibility: Regioselective synthesis allows for rapid library generation.
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The biological activity of 3-aminopyrazoles is governed by four distinct vectors on the

heterocyclic core.

The Hinge Binding Motif (N2 & C3-NH2)
Mechanism: The pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor, while the

exocyclic amino group (C3-NH2) acts as a hydrogen bond donor.

SAR Insight: Unsubstituted amino groups are generally required for maximum affinity.

Acylation of the C3-amine (forming an amide) is a common strategy to reach into the

"gatekeeper" region or hydrophobic back-pocket, often increasing selectivity at the cost of

slight potency reduction.

The Specificity Vector (C4 Position)
Role: This position faces the "gatekeeper" residue of the kinase.

Optimization: Bulky aromatic groups (e.g., phenyl, naphthyl) here can induce π-stacking

interactions. In CDK2 inhibitors, C4-substitutions are often minimized to avoid steric clash

with the gatekeeper (Phe80), whereas JNK3 inhibitors tolerate larger groups.

The Hydrophobic Clamp (C5 Position)
Role: Substituents here occupy the hydrophobic pocket adjacent to the ATP binding site.

Key Finding: A cyclopropyl group at C5 is a recurrent motif in potent CDK inhibitors (e.g.,

PNU-292137), providing optimal van der Waals contact without entropic penalty.

The Solubilizing Tail (N1 Position)
Role: This vector points towards the solvent-exposed region.

Optimization: Ideal site for appending polar moieties (morpholine, piperazine) to improve

ADME properties (solubility, permeability) without disrupting the primary binding mode.

Visualization: SAR Logic Map
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Figure 1: Structural vectors of the 3-aminopyrazole scaffold and their impact on kinase

inhibition profiles.

Comparative Performance Data
The following table contrasts the performance of key 3-aminopyrazole derivatives against

standard reference inhibitors.

Table 1: Comparative Potency (IC50) and Selectivity
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Compoun
d ID

Target
R1 (N1-
Subst.)

R2 (C5-
Subst.)

IC50
(Target)

Selectivit
y Profile

Ref

PNU-

292137

CDK2/Cyc

A

2-

Naphthyl-

acetamide

Cyclopropy

l
37 nM

High vs

CDK4/6

(>100x)

[1]

PHA-

533533

CDK2/Cyc

A

Pyrrolidinyl

-phenyl

Cyclopropy

l
31 nM (Ki)

Improved

Solubility
[2]

Compound

26n
JNK3

Piperidinyl-

benzamide
Phenyl <10 nM

>80% sel.

vs 464

kinases

[3]

Roscovitin

e

CDK2

(Ref)

Purine

Scaffold
N/A 450 nM

Moderate

(Pan-CDK)
[4]

AT7519 Pan-CDK
Piperidinyl-

amide

2,6-Cl-

Phenyl

47 nM

(CDK2)

Low (Pan-

CDK

inhibitor)

[5]

Analysis:

Potency: The 3-aminopyrazole derivative PNU-292137 exhibits superior potency (37 nM)

compared to the purine-based standard Roscovitine (450 nM).

Selectivity:Compound 26n demonstrates that extending the N1-linker allows for high isoform

selectivity (JNK3 over JNK1), a common challenge in kinase drug discovery.

Optimization: The transition from PNU-292137 to PHA-533533 illustrates the "N1-Solvent

Front" strategy, where potency is maintained while plasma protein binding is reduced (99%

74%) and solubility increased.

Experimental Protocols
Synthesis: Regioselective Cyclization
Achieving the correct regioisomer (3-amino vs 5-amino) is critical. The following protocol favors

the 3-aminopyrazole isomer via kinetic control.
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Reagents:

Hydrazine hydrate (or substituted hydrazine)

-unsaturated nitrile (e.g., ethoxyacrylonitrile)

Ethanol (Solvent)

Sodium Ethoxide (Base)

Workflow (Kinetic Control):

Preparation: Dissolve

-unsaturated nitrile (1.0 eq) in absolute ethanol.

Addition: Cool to 0°C. Add hydrazine (1.1 eq) dropwise.

Cyclization: Add NaOEt (2.0 eq) slowly, maintaining temperature < 5°C.

Reaction: Stir at 0°C for 2-3 hours (Kinetic conditions favor 3-amino).

Note: Refluxing (Thermodynamic conditions) often promotes rearrangement to the 5-

aminopyrazole isomer.

Isolation: Quench with ice water. Filter precipitate or extract with EtOAc.

Visualization: Synthesis Workflow
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Figure 2: Regioselective synthesis pathways controlled by reaction temperature.

Biological Assay: ADP-Glo Kinase Assay
To validate SAR findings, a luminescent ADP detection assay is recommended for its high

sensitivity and Z' factor.

Protocol:
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Enzyme Reaction: Incubate kinase (e.g., CDK2/CycA, 5 ng), substrate (Rb peptide, 0.2 µg/

µL), ATP (10 µM), and test compound (variable conc.) in reaction buffer (40 mM Tris pH 7.5,

20 mM MgCl2, 0.1 mg/mL BSA) for 60 min at RT.

ADP Depletion: Add ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP).

Incubate 40 min.

Detection: Add Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase).

Incubate 30 min.

Measurement: Read luminescence on a plate reader.

Data Analysis: Plot RLU vs. log[Inhibitor]. Calculate IC50 using non-linear regression

(Sigmoidal dose-response).

Mechanism of Action: CDK2 Pathway
Understanding the downstream effects is crucial for validating the inhibitor's efficacy in cellular

models.
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Figure 3: Mechanism of CDK2 inhibition leading to G1/S cell cycle arrest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b13315225?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13315225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

